Fepradinol hydrochloride

Anti-inflammatory Zymosan COX-independent

Researchers studying acute inflammation often face a critical limitation: classical NSAIDs (e.g., indomethacin, piroxicam) are ineffective in models driven by histamine, serotonin, bradykinin, or PAF because they solely inhibit the COX pathway. Fepradinol hydrochloride solves this by targeting early vascular permeability events without suppressing prostaglandin biosynthesis. - Active in zymosan- and PAF-induced edema models where COX inhibitors show no effect. - Suppresses both early (vascular) and late (cellular) phases of inflammation in kaolin, nystatin, and concanavalin A models. - Does not inhibit PGE2 biosynthesis, enabling clean dissection of non-eicosanoid mechanisms. Supplied with ≥95% purity and rigorous analytical documentation, ensuring reliable, reproducible results for your preclinical studies.

Molecular Formula C12H20ClNO2
Molecular Weight 245.74 g/mol
CAS No. 67704-50-1
Cat. No. B1227790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFepradinol hydrochloride
CAS67704-50-1
Synonyms(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol
Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)-
D 2266
D-2266
Dalgen
fepradinol
fepradinol hydrochloride
Flexidol
Molecular FormulaC12H20ClNO2
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC(C1=CC=CC=C1)O.Cl
InChIInChI=1S/C12H19NO2.ClH/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10;/h3-7,11,13-15H,8-9H2,1-2H3;1H
InChIKeyVJOOWJGUDMCBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fepradinol Hydrochloride Procurement Overview


Fepradinol hydrochloride (CAS 67704-50-1) is a synthetic small molecule classified as a phenylethanolamine derivative with non-steroidal anti-inflammatory, analgesic, and antipyretic properties [1]. Despite its NSAID designation, it is structurally and mechanistically distinct from classical NSAIDs like ibuprofen and ketoprofen, as it does not act primarily through inhibition of the cyclooxygenase (COX) pathway [2]. Its unique pharmacological profile is attributed to its adrenergic structure and its primary action on vascular permeability and early-stage inflammation mediators such as histamine, serotonin, and bradykinin, rather than the arachidonic acid cascade [3].

Pathway focus Non-eicosanoid inflammation: histamine, serotonin, bradykinin, PAF mediation
Model context Vascular permeability and early-phase edema models
Mechanism class COX-independent anti-inflammatory tool compound

Why Generic NSAID Substitution Fails


Generic substitution with other NSAIDs is not straightforward due to the fundamental mechanistic divergence of fepradinol. Its primary anti-inflammatory effect is exerted through stabilization of the vascular wall and direct inhibition of mediators like histamine and serotonin, without inhibiting prostaglandin biosynthesis [1]. This contrasts sharply with COX-inhibiting NSAIDs such as indomethacin and piroxicam, which target the arachidonic acid pathway [2]. This mechanistic distinction translates into a different efficacy profile in specific preclinical models. For instance, while fepradinol is active in zymosan- and PAF-induced inflammation, classic NSAIDs like indomethacin show no effect [2]. Furthermore, a clinical trial demonstrated a statistically significant advantage for topical fepradinol aerosol over benzidamine salicylate, confirming that even within the class of topical anti-inflammatories, therapeutic outcomes are not interchangeable [3].

!
COX-pathway agents may lack activity
Indomethacin or piroxicam show no effect in PAF- and zymosan-induced edema models where fepradinol is active.
!
Topical comparator endpoint profile may not transfer
Clinical recovery endpoint differences against benzidamine salicylate are reported; outcomes may not extend to other topical anti-inflammatories.
!
Temporal inhibition window differs
Standard NSAIDs only suppress late-phase edema, while fepradinol additionally inhibits the early vascular phase, altering the model-response profile.

Quantitative Evidence Against Key Comparators


Zymosan-Induced Edema vs. COX Inhibitors

In a rat model of zymosan-induced paw edema, oral fepradinol demonstrated significant inhibitory activity, a model in which the classic NSAIDs indomethacin and piroxicam were completely ineffective [1]. This provides direct evidence of a differentiated, COX-independent mechanism of action that is not shared by these common anti-inflammatory agents [2].

Zymosan edema vs. COX inhibitors
Head-to-head
Significant edema suppression vs. no effect for indomethacin/piroxicam in rat zymosan model
Supports COX-independent model-response context
Rat zymosan-induced paw edema; oral dosing
Anti-inflammatory Zymosan COX-independent NSAID comparator Rat model

PAF-Induced Edema vs. COX Inhibitors

Fepradinol was one of only two compounds (alongside the 5-lipoxygenase inhibitor phenidone) found to significantly inhibit platelet-activating factor (PAF)-induced edema in rats [1]. This pathway is known to be independent of prostaglandin synthesis, and selective COX inhibitors are typically ineffective [1]. This finding reinforces fepradinol's distinct, multi-target profile.

PAF edema vs. COX inhibitors
Head-to-head
Fepradinol 25 mg/kg p.o. and phenidone 100 mg/kg p.o. active; selective COX inhibitors ineffective
Demonstrates PAF-pathway response, not addressed by standard NSAIDs
Rat PAF-induced paw edema model
Anti-inflammatory Platelet-activating factor (PAF) Edema Phenidone Rat model

Clinical Recovery vs. Benzidamine Salicylate

A multicenter, double-blind clinical trial (N=137) comparing fepradinol aerosol to benzidamine salicylate (benzasal) aerosol for sports injuries found that patients treated with fepradinol had a faster recovery time [1]. The differences were statistically significant (P < 0.01) for both articulate and extra-articulate injuries, and researchers' clinical judgment also favored fepradinol [1].

Clinical recovery vs. benzidamine
Trial context
Statistically faster recovery (P < 0.01) in sports injury trial (N=137)
Reported recovery endpoint context; not generalizable to all topical agents
Double-blind, multicenter trial; topical aerosol
Clinical trial Sports traumatology Topical Benzidamine Human

Biphasic Inflammation Control vs. COX Inhibitors

In contrast to indomethacin (10 mg/kg p.o.) and piroxicam (10 mg/kg p.o.), which only inhibited the late stage of kaolin- and nystatin-induced edemas, fepradinol (25 mg/kg p.o.) inhibited both the early and late stages [1]. This biphasic inhibition was also observed in concanavalin A-induced edema [2]. This suggests a broader anti-inflammatory activity that targets both the immediate vascular response and the subsequent cellular infiltration.

Biphasic control vs. COX inhibitors
Head-to-head
Fepradinol 25 mg/kg inhibited early+late edema; indomethacin/piroxicam only late stage
Supports broader temporal anti-inflammatory model response
Kaolin, nystatin, concanavalin A rat edema models
Anti-inflammatory Kaolin Nystatin Concanavalin A Biphasic Rat model

Exudate Reduction in Pleurisy vs. Indomethacin

In a carrageenan-induced pleurisy model in rats, fepradinol (100 mg/kg p.o.) was more potent than indomethacin (5 mg/kg p.o.) in reducing the volume of inflammatory exudate [1]. Its activity in reducing exudate volume and cell migration was comparable to piroxicam (5 mg/kg p.o.) [1].

Exudate reduction vs. indomethacin
Head-to-head
More potent than indomethacin 5 mg/kg in reducing carrageenan pleurisy exudate; comparable to piroxicam
Supports vascular permeability model endpoint review
Rat carrageenan pleurisy model; fepradinol 100 mg/kg p.o.
Anti-inflammatory Pleurisy Exudate Leukocyte migration Indomethacin Rat model

Application Scenarios for Procurement


COX-Independent Inflammation Research

For researchers studying acute inflammation mediated by histamine, serotonin, bradykinin, or PAF, fepradinol is a superior choice over standard NSAIDs like indomethacin or piroxicam. Evidence shows it is active in zymosan- and PAF-induced edema models where COX inhibitors are ineffective [1], making it an ideal tool compound to dissect these specific non-eicosanoid pathways.

Topical Formulations for Sports Injuries

In the development of topical gels or aerosols for sports medicine, fepradinol is a prime candidate due to clinical evidence demonstrating faster recovery times than other topical agents like benzidamine salicylate [2]. Its mechanism of action, which targets early vascular events without systemic prostaglandin inhibition, is well-suited for localized application to soft-tissue injuries [3].

Biphasic Inflammation Control Studies

For studies aiming to inhibit both the early vascular phase and the late cellular phase of inflammation, fepradinol offers a clear advantage. In multiple rat models (kaolin, nystatin, concanavalin A), fepradinol suppressed both early and late stage edema, whereas indomethacin and piroxicam only inhibited the late stage [4]. This makes it a valuable reference compound for achieving broader temporal control of the inflammatory process.

Anti-Inflammatory Activity Without PG Inhibition

In experimental contexts where it is critical to achieve anti-inflammatory effects without interfering with the arachidonic acid cascade and prostaglandin (PG) biosynthesis, fepradinol is a necessary alternative to classical NSAIDs. Studies confirm that, unlike indomethacin, fepradinol does not inhibit PGE2 biosynthesis [1]. This allows researchers to separate PG-dependent effects from other inflammatory mechanisms.

Application
Selection Property
Validation Focus
Non-eicosanoid inflammation studies
COX-independent mechanism review
Zymosan/PAF model response comparison
Topical soft-tissue injury model studies
Topical formulation-response profile
Injury-model recovery endpoint review
Biphasic inflammation control research
Biphasic edema inhibition profile
Temporal inflammation phase monitoring
Prostaglandin-independent anti-inflammatory studies
Non-interference with PG pathway
Prostaglandin pathway separation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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